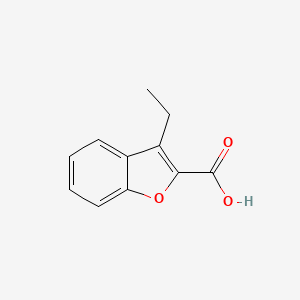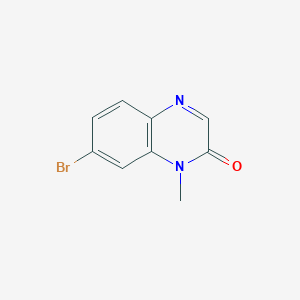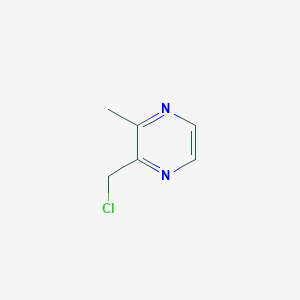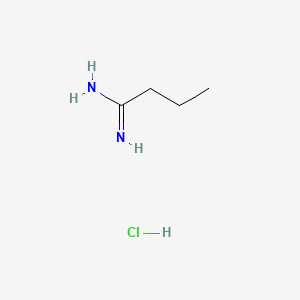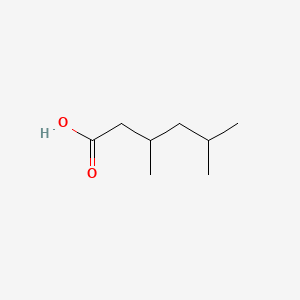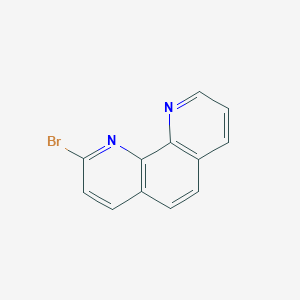![molecular formula C9H7NOS B1281671 1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-one CAS No. 18366-59-1](/img/structure/B1281671.png)
1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-one is a chemical compound with the CAS Number: 18366-59-1 . It has a molecular weight of 177.23 . The IUPAC name for this compound is 1-thieno[3,2-b]pyridin-6-ylethanone .
Molecular Structure Analysis
The InChI code for 1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-one is 1S/C9H7NOS/c1-6(11)7-4-9-8(10-5-7)2-3-12-9/h2-5H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-one is a powder at room temperature . It has a melting point of 133-134 degrees Celsius .Applications De Recherche Scientifique
Medicinal Chemistry
In medicinal chemistry, “1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-one” is utilized as a building block for the synthesis of compounds with potential therapeutic effects. Its structure is a key intermediate in the design of molecules that can interact with biological targets. For instance, derivatives of thiophene, which is part of this compound’s structure, have shown inhibitory effects against various bacteria, suggesting its use in developing new antibiotics .
Materials Science
The compound’s unique structure, incorporating both thiophene and pyridine moieties, makes it an interesting candidate for the development of novel materials. It could be used in the synthesis of organic semiconductors, which are essential for creating flexible electronic devices. The electron-rich thiophene can enhance the material’s conductivity, while the pyridine unit can provide binding sites for metal ions, potentially leading to the development of new catalytic systems .
Environmental Science
“1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-one” may find applications in environmental science as part of sensors for detecting pollutants. The thiophene ring can be functionalized to create selective binding sites for heavy metals or organic pollutants, aiding in the monitoring and cleanup of environmental contaminants .
Biochemistry
Biochemically, the compound could be involved in studies related to enzyme inhibition, given the reactivity of the ketone group adjacent to the thiophene ring. It might serve as a starting point for designing inhibitors against enzymes that are key in disease pathways, providing a pathway for drug discovery .
Pharmacology
Pharmacologically, “1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-one” can be a precursor in the synthesis of pharmacologically active molecules. Its core structure can be modified to produce compounds with a variety of biological activities, such as anti-inflammatory, anticancer, or neuroprotective agents .
Organic Chemistry
In organic chemistry, this compound is valuable for studying reaction mechanisms involving thiophene and pyridine rings. It can be used to explore new synthetic routes or to improve existing methods for constructing complex organic molecules. Its reactivity can also shed light on the behavior of similar heterocyclic compounds under various conditions .
Chemical Synthesis
Lastly, in chemical synthesis, “1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-one” serves as a versatile intermediate. It can undergo various chemical transformations, such as reductions, oxidations, and further functionalizations, to yield a wide array of derivatives for further research and development in multiple scientific disciplines .
Safety And Hazards
Propriétés
IUPAC Name |
1-thieno[3,2-b]pyridin-6-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c1-6(11)7-4-9-8(10-5-7)2-3-12-9/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOMVPLWPJTUMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=CS2)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00512299 |
Source


|
| Record name | 1-(Thieno[3,2-b]pyridin-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00512299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-one | |
CAS RN |
18366-59-1 |
Source


|
| Record name | 1-(Thieno[3,2-b]pyridin-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00512299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


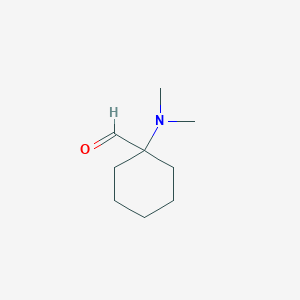
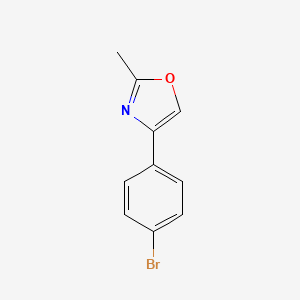
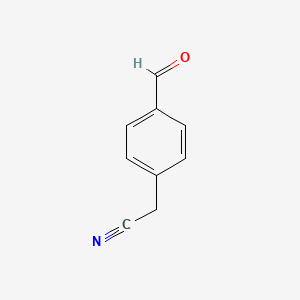
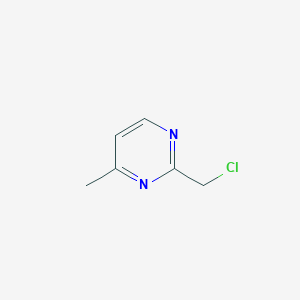
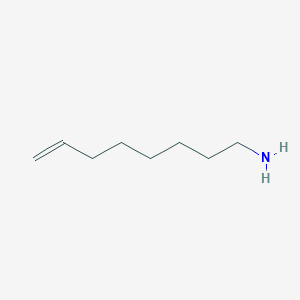
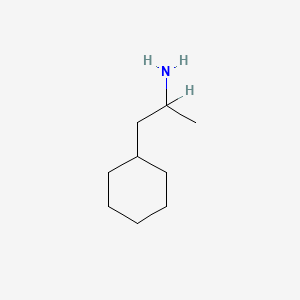
![(6R,7R)-7-amino-3-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1281609.png)
